molecular formula C18H36O4 B3417334 2,3-Dihydroxypropyl pentadecanoate CAS No. 104140-07-0

2,3-Dihydroxypropyl pentadecanoate

Cat. No.: B3417334
CAS No.: 104140-07-0
M. Wt: 316.5 g/mol
InChI Key: QSKPZDMBULYMDQ-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl pentadecanoate is a long-chain ester derived from pentadecanoic acid and 2,3-dihydroxypropyl alcohol. It is known for its unique chemical structure, which includes a glycerol backbone esterified with a long-chain fatty acid. This compound is of interest in various fields due to its potential biological activities and applications in different industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl pentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl pentadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl pentadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl pentadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also inhibit specific enzymes involved in lipid metabolism, leading to its observed biological effects .

Biological Activity

2,3-Dihydroxypropyl pentadecanoate is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a long-chain fatty acid structure, which influences its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in research and medicine.

This compound is formed by the esterification of pentadecanoic acid with glycerol. Its chemical structure includes hydroxyl groups that contribute to its reactivity and biological functions. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can affect its biological activity.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl groups oxidize to form carbonyl compoundsPotassium permanganate, Chromium trioxide
ReductionEster group reduces to form alcoholsLithium aluminum hydride, Sodium borohydride
SubstitutionHydroxyl groups participate in forming ethers or estersAcid chlorides, Anhydrides

The biological activity of this compound is primarily attributed to its integration into cellular membranes and interaction with enzymes involved in lipid metabolism. This compound can alter membrane fluidity and function, potentially affecting cellular signaling pathways.

Key Mechanisms:

  • Membrane Interaction : Integrates into lipid bilayers, influencing membrane properties.
  • Enzyme Inhibition : May inhibit specific enzymes related to lipid metabolism, leading to altered biological responses.

Pharmacological Effects

Research has indicated several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Exhibits inhibitory effects against various pathogens.
  • Anti-inflammatory Properties : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
  • Cytotoxic Effects : Shown to inhibit growth in cancer cell lines, indicating potential as an anticancer agent.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Escherichia coli and Pseudomonas aeruginosa. The compound displayed significant growth inhibition at concentrations as low as 10 µg/mL.

Research Applications

This compound serves as a valuable model compound in various fields:

  • Biochemistry : Used in studies related to lipid metabolism and membrane dynamics.
  • Pharmaceutical Research : Investigated for potential therapeutic applications in treating inflammatory diseases and infections.
  • Cosmetic Industry : Incorporated into formulations for its emollient properties.

Properties

IUPAC Name

2,3-dihydroxypropyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h17,19-20H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKPZDMBULYMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276702
Record name 2,3-Dihydroxypropyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62927-08-6, 104140-07-0, 122636-37-7
Record name Glyceryl 1-pentadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl monopentadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104140070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1-PENTADECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4CN6355OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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